2,6-difluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide
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Overview
Description
N-(2,6-DIFLUOROBENZOYL)-N’-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIFLUOROBENZOYL)-N’-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzoyl Intermediate: The reaction of 2,6-difluorobenzoic acid with a suitable reagent (e.g., thionyl chloride) to form 2,6-difluorobenzoyl chloride.
Coupling with Pyrimidine Derivative: The reaction of 2,6-difluorobenzoyl chloride with a pyrimidine derivative containing a thiophene ring and a trifluoromethyl group under basic conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIFLUOROBENZOYL)-N’-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The presence of fluorine atoms and a thiophene ring allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-DIFLUOROBENZOYL)-N’-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Difluorobenzoyl)-N’-phenylurea: Similar structure but lacks the thiophene and trifluoromethyl groups.
N-(2,6-Difluorobenzoyl)-N’-(4-methyl-2-pyrimidinyl)urea: Contains a methyl group instead of a thiophene ring.
Uniqueness
The presence of both fluorine atoms and a thiophene ring in N-(2,6-DIFLUOROBENZOYL)-N’-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA makes it unique compared to other similar compounds
Properties
Molecular Formula |
C17H9F5N4O2S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C17H9F5N4O2S/c18-8-3-1-4-9(19)13(8)14(27)25-16(28)26-15-23-10(11-5-2-6-29-11)7-12(24-15)17(20,21)22/h1-7H,(H2,23,24,25,26,27,28) |
InChI Key |
XYCUQHZMALENIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)F |
Origin of Product |
United States |
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